molecular formula C21H38N4O8  HCl B1662887 Amastatin hydrochloride CAS No. 100938-10-1

Amastatin hydrochloride

Cat. No. B1662887
CAS RN: 100938-10-1
M. Wt: 511 g/mol
InChI Key: GBDUPCKQTDKNLS-PORDUOSCSA-N
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Description

Amastatin hydrochloride is a slow, tight binding, competitive aminopeptidase (AP) inhibitor . It inhibits the enzymatic activity of aminopeptidases in vivo and in vitro and also exhibits vasoconstrictive/pressor activity .


Synthesis Analysis

Amastatin hydrochloride is synthesized to a purity of ≥97.0% (HPLC). The synthesis involves the compound (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoyl-Val-Val-Asp hydrochloride hydrate .


Molecular Structure Analysis

The molecular formula of Amastatin hydrochloride is C21H39ClN4O8 . The molecular weight is 511.01 . The InChI code is InChI=1S/C21H38N4O8.ClH .


Physical And Chemical Properties Analysis

Amastatin hydrochloride has a molecular weight of 511.01 . It is a synthetic compound . It has a melting point of 202-205 °C . It is soluble in methanol .

Scientific Research Applications

Inhibition of Aminopeptidases

Amastatin hydrochloride is a competitive inhibitor of various aminopeptidases, which are enzymes that catalyze the cleavage of amino acids from the amino terminus of protein or peptide substrates. This compound exhibits slow but strong binding, with inhibition constants (Ki) of 0.26, 30, and 52 nM for Aeromonas aminopeptidase, cytosolic leucine aminopeptidase, and microsomal aminopeptidase respectively .

Potentiation of Bioactive Peptides

By inhibiting the degradation of bioactive peptides through its action on aminopeptidases, Amastatin hydrochloride can potentiate the action of these peptides. This is particularly useful in research where the stability and activity of bioactive peptides are being studied .

Study of Enzyme Mechanisms

Amastatin hydrochloride’s ability to inhibit specific aminopeptidases makes it a valuable tool for studying the mechanisms of these enzymes. Researchers can use this compound to investigate how aminopeptidases interact with their substrates and inhibitors .

Development of Therapeutic Agents

The specificity of Amastatin hydrochloride towards certain aminopeptidases can be leveraged in the development of therapeutic agents aimed at diseases where these enzymes play a critical role .

Research on Metabolic Pathways

Understanding the role of aminopeptidases in metabolic pathways is crucial for many areas of biological research. Amastatin hydrochloride can be used to study these pathways by selectively inhibiting certain enzymes .

Proteomics and Protein Sequencing

In proteomics, Amastatin hydrochloride can be used to prevent the degradation of proteins during analysis, thereby aiding in protein sequencing and identification efforts .

Mechanism of Action

Target of Action

Amastatin hydrochloride is a competitive inhibitor of various aminopeptidases . It specifically inhibits leucyl aminopeptidase, alanyl aminopeptidase (aminopeptidase M/N), bacterial leucyl aminopeptidase (Aeromonas proteolytica aminopeptidase), leucyl/cystinyl aminopeptidase (oxytocinase/vasopressinase), and, to a lesser extent, glutamyl aminopeptidase (aminopeptidase A) . These enzymes play crucial roles in protein degradation and peptide processing.

Mode of Action

The mechanism of action of Amastatin hydrochloride involves its structural mimicry of the transition state that occurs during peptide bond hydrolysis by aminopeptidases . By binding to the active sites of these enzymes, Amastatin hydrochloride effectively blocks their enzymatic activity, thereby preventing the breakdown of peptide substrates .

Biochemical Pathways

Amastatin hydrochloride affects the biochemical pathways involving the aminopeptidases it inhibits. By blocking these enzymes, it disrupts the normal degradation of peptides, which can have downstream effects on various biological processes, including signal transduction, immune response, and protein turnover .

Result of Action

Amastatin hydrochloride’s inhibition of aminopeptidases leads to the accumulation of peptide substrates that would otherwise be degraded . This can potentiate the effects of certain peptides. For example, Amastatin has been found to potentiate the central nervous system effects of oxytocin and vasopressin in vivo . It also inhibits the degradation of met-enkephalin, dynorphin A, and other endogenous peptides .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N4O8.ClH/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27;/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33);1H/t12-,13+,15+,16+,17+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDUPCKQTDKNLS-PORDUOSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39ClN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70905856
Record name N-[2-({2-[(3-Amino-1,2-dihydroxy-5-methylhexylidene)amino]-1-hydroxy-3-methylbutylidene}amino)-1-hydroxy-3-methylbutylidene]aspartic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amastatin hydrochloride

CAS RN

100938-10-1
Record name Amastatin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100938101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-({2-[(3-Amino-1,2-dihydroxy-5-methylhexylidene)amino]-1-hydroxy-3-methylbutylidene}amino)-1-hydroxy-3-methylbutylidene]aspartic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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